4-(methylsulfanyl)-2-{[4-(propan-2-yl)benzenesulfonamido]methyl}butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(methylsulfanyl)-2-{[4-(propan-2-yl)benzenesulfonamido]methyl}butan-2-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of functional groups, including a methylsulfanyl group, a benzenesulfonamido group, and a butanol moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfanyl)-2-{[4-(propan-2-yl)benzenesulfonamido]methyl}butan-2-ol typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the benzenesulfonamido intermediate: Reacting 4-(propan-2-yl)benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamido intermediate.
Alkylation: Introducing the butanol moiety through an alkylation reaction.
Methylsulfanyl addition: Adding the methylsulfanyl group via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonamido group, potentially converting it to an amine.
Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, especially at the benzenesulfonamido or butanol moieties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Alkyl halides, sulfonyl chlorides.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms: Its unique structure makes it a suitable candidate for studying various organic reaction mechanisms.
Biology and Medicine
Pharmaceutical research:
Biochemical studies: Used as a probe to study enzyme interactions and metabolic pathways.
Industry
Material science: Potential use in the development of new materials with specific properties.
Chemical manufacturing: Intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(methylsulfanyl)-2-{[4-(propan-2-yl)benzenesulfonamido]methyl}butan-2-ol would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
4-(methylsulfanyl)-2-{[4-(propan-2-yl)benzenesulfonamido]methyl}butan-1-ol: Similar structure with a different position of the hydroxyl group.
4-(methylsulfanyl)-2-{[4-(propan-2-yl)benzenesulfonamido]methyl}pentan-2-ol: Similar structure with an additional carbon in the alkyl chain.
Uniqueness
The unique combination of functional groups in 4-(methylsulfanyl)-2-{[4-(propan-2-yl)benzenesulfonamido]methyl}butan-2-ol distinguishes it from other compounds
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S2/c1-12(2)13-5-7-14(8-6-13)21(18,19)16-11-15(3,17)9-10-20-4/h5-8,12,16-17H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFZZZHLTSVIJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC(C)(CCSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.